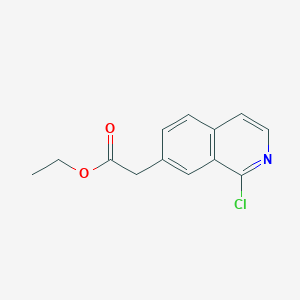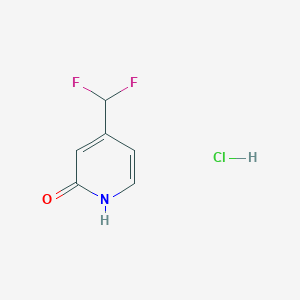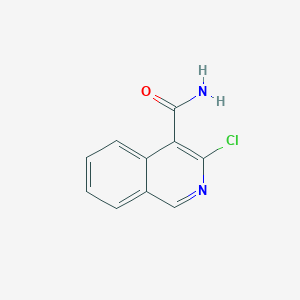
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an ethyl ester group attached to the 2-position of the isoquinoline ring, which is further substituted with a chlorine atom at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate typically involves the reaction of isoquinoline derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
- Isoquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate.
- The reaction mixture is heated under reflux for several hours.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Hydrolysis: Formation of 2-(1-chloroisoquinolin-7-yl)acetic acid.
Reduction: Formation of 2-(1-chloroisoquinolin-7-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in studies to investigate its biological activity and potential as a drug candidate.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1-chloroisoquinolin-7-yl)acetate involves its interaction with specific molecular targets in biological systems. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-chloroisoquinolin-7-yl)acetate can be compared with other isoquinoline derivatives such as:
Ethyl 2-(1-bromoisoquinolin-7-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(1-fluoroisoquinolin-7-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(1-iodoisoquinolin-7-yl)acetate: Similar structure but with an iodine atom instead of chlorine.
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
ethyl 2-(1-chloroisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-12(16)8-9-3-4-10-5-6-15-13(14)11(10)7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
MEJYCJJALKZKQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331060.png)
![6,8-Dichloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331076.png)
![2,7-Diazaspiro[4.4]nonane hydrochloride](/img/structure/B15331079.png)
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile](/img/structure/B15331082.png)

![5-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B15331095.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-one 9,9-Dioxide](/img/structure/B15331102.png)


![8-Bromo-5-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15331111.png)


